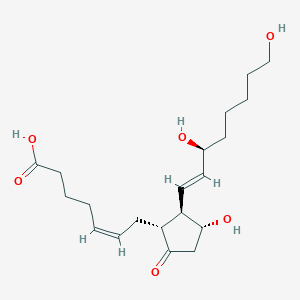
1-Ethyl-2-benzimidazolinone
Overview
Description
1-Ethyl-2-benzimidazolinone, commonly known as EBIO, is a chemical compound that has garnered significant interest in scientific research due to its unique properties and applications. It is a selective activator of certain ion channels, particularly the voltage-gated potassium channel KCNQ2 and calcium-activated potassium channels. This compound is known for its ability to enhance channel conductance, making it a valuable tool in various fields of study .
Scientific Research Applications
1-Ethyl-2-benzimidazolinone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies involving ion channels, particularly in understanding the mechanisms of ion channel activation and modulation.
Medicine: Research has explored its potential therapeutic applications, including its role in modulating ion channels related to neurological disorders.
Industry: In industrial applications, this compound is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
Target of Action
1-EBIO primarily targets Calcium-Activated Potassium (K Ca) Channels , specifically the epithelial K Ca channels . These channels play a crucial role in regulating the electrical activity of cells, contributing to processes such as muscle contraction, hormone secretion, and neuronal signaling .
Mode of Action
1-EBIO acts as an activator of these K Ca channels . It stimulates a large and sustained trans-epithelial Cl - secretory response across T84 monolayers . This action is sensitive to the neurotoxin charybdotoxin . It also induces hyperpolarization to the same magnitude as ACh in aortic value endothelial cells .
Biochemical Pathways
The activation of K Ca channels by 1-EBIO affects several biochemical pathways. It stimulates the apical membrane Cl- conductance CFTR channel . This activation results in large Cl- secretory currents . It also activates the human intermediate conductance Ca 2+ - activated K + channel .
Pharmacokinetics
It is known that 1-ebio is soluble in dmso and ethanol , which could potentially influence its bioavailability.
Result of Action
The activation of K Ca channels by 1-EBIO has several cellular and molecular effects. It stimulates a large and sustained trans-epithelial Cl - secretory response across T84 monolayers . It also promotes embryonic stem cell (ESC) differentiation into cardiomyocytes . Furthermore, it induces hyperpolarization to the same magnitude as ACh in aortic value endothelial cells .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-EBIO is known to interact with Ca2±activated K+ channels, specifically the intermediate-conductance Ca(2+)-activated K(+) channel (IK-1) or KCa3.1 . It stimulates these channels, leading to a large and sustained trans-epithelial Cl- secretory response . This interaction is crucial in various biochemical reactions.
Cellular Effects
1-EBIO has been shown to have significant effects on various types of cells and cellular processes. It induces hyperpolarization to the same magnitude as ACh in aortic value endothelial cells . Furthermore, it has been shown to reverse ischemia-induced cognitive impairment and display neuroprotective effects in ischemia-induced neuronal cell death .
Molecular Mechanism
At the molecular level, 1-Ethylbenzimidazolinone exerts its effects through its interaction with Ca2±activated K+ channels. It activates these channels, leading to a large and sustained trans-epithelial Cl- secretory response . This activation is crucial for its role in various biochemical reactions.
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of 1-EBIO in laboratory settings are limited, it is known that this compound has a sustained effect on trans-epithelial Cl- secretory response . This suggests that 1-EBIO may have long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
Specific studies on the dosage effects of 1-EBIO in animal models are limited. It has been shown to reduce swim activity in zebrafish models, suggesting potential dosage-dependent effects .
Metabolic Pathways
Given its role as an activator of Ca2±activated K+ channels, it is likely involved in pathways related to ion transport .
Transport and Distribution
Given its role in ion transport, it is likely that it interacts with transporters or binding proteins related to ion channels .
Subcellular Localization
Given its role in ion transport, it is likely localized to areas of the cell where ion channels are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-benzimidazolinone typically involves the reaction of o-phenylenediamine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazolinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-benzimidazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can produce a variety of functionalized benzimidazolinones .
Comparison with Similar Compounds
1-Ethyl-2-benzimidazolinone can be compared with other similar compounds, such as:
2-Amino-5-chlorobenzophenone: Another activator of potassium channels but with different selectivity and potency.
4-Aminopyridine: A potassium channel blocker used in the treatment of multiple sclerosis.
Nifedipine: A calcium channel blocker used in the treatment of hypertension and angina .
The uniqueness of this compound lies in its selective activation of specific ion channels and its ability to enhance channel conductance without causing significant side effects. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
3-ethyl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h3-6H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUCKELNYMZTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143296 | |
| Record name | 1-Ethyl-2-benzimidazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10045-45-1 | |
| Record name | 1-EBIO | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10045-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-2-benzimidazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-2-benzimidazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylbenzimidazolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYL-2-BENZIMIDAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M82W79SS4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trisodium guanosine 5'-[beta,gamma-imido]triphosphate](/img/structure/B31409.png)




![7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31421.png)


![3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid](/img/structure/B31426.png)
![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)



